1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate
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Overview
Description
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is a compound belonging to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The compound is characterized by the presence of two (S)-1-phenylethyl groups attached to the imidazolium ring, making it chiral. The tetrafluoroborate anion provides stability to the cationic imidazolium structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of glyoxal with two equivalents of (S)-1-phenylethylamine in the presence of paraformaldehyde and aqueous tetrafluoroboric acid (HBF4). This reaction forms the intermediate N,N’-diarylethylenediimine.
Cyclization: The intermediate is then cyclized to form the imidazolium ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can significantly increase the yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylethyl groups.
Coordination Chemistry: The imidazolium cation can coordinate with transition metals, forming stable complexes.
Common Reagents and Conditions
Nucleophiles: Halides, cyanides, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazolium salts, while oxidation and reduction reactions can modify the phenylethyl groups.
Scientific Research Applications
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate has several scientific research applications:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Ionic Liquids: It serves as a component in the formulation of ionic liquids, which are used in green chemistry for their low volatility and high thermal stability.
Biological Studies: The chiral nature of the compound makes it useful in studying enantioselective processes and chiral recognition in biological systems.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with various molecular targets:
Coordination with Metals: The imidazolium cation can coordinate with transition metals, forming stable complexes that can act as catalysts in various chemical reactions.
Chiral Recognition: The (S)-1-phenylethyl groups provide chiral centers that can interact with other chiral molecules, facilitating enantioselective processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethylimidazolium tetrafluoroborate: Similar in structure but with ethyl groups instead of phenylethyl groups.
1,3-Dimethylimidazolium tetrafluoroborate: Contains methyl groups instead of phenylethyl groups.
1,3-Dibenzylimidazolium tetrafluoroborate: Features benzyl groups instead of phenylethyl groups.
Uniqueness
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its chiral nature, which allows it to participate in enantioselective processes. The presence of phenylethyl groups also enhances its ability to form stable complexes with transition metals, making it a valuable compound in catalysis and material science.
Properties
Molecular Formula |
C19H21BF4N2 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1/t16-,17-;/m0./s1 |
InChI Key |
OCNADXKOLPPVOF-QJHJCNPRSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](C)C3=CC=CC=C3 |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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